(4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolone core, a triazolopyridazine moiety, and an acetylphenyl group
Preparation Methods
The synthesis of (4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazolone core, followed by the introduction of the triazolopyridazine moiety and the acetylphenyl group. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reactants.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
(4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
When compared to similar compounds, (4E)-4-{[(3-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of structural features Similar compounds may include other pyrazolone derivatives, triazolopyridazine compounds, and acetylphenyl-containing molecules
Properties
Molecular Formula |
C19H17N7O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[(3-acetylphenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H17N7O2/c1-11-16(10-20-15-6-4-5-14(9-15)12(2)27)19(28)26(23-11)18-8-7-17-22-21-13(3)25(17)24-18/h4-10,23H,1-3H3 |
InChI Key |
UEQSLXFRWGZTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC=CC(=C4)C(=O)C |
Origin of Product |
United States |
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